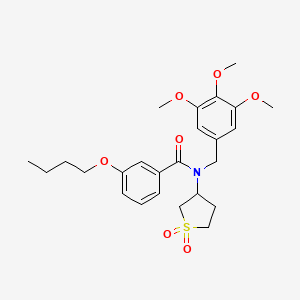![molecular formula C25H19N3O B11391501 2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11391501.png)
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety, a quinazolinone core, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include indole-3-carboxaldehyde derivatives, dihydroquinazoline derivatives, and various substituted indole compounds .
Scientific Research Applications
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone core is known to interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety and undergoes similar oxidation reactions.
Quinazolinone derivatives: Similar core structure and biological activities.
Substituted indoles: Various functional groups can be introduced to the indole ring, leading to compounds with diverse biological activities.
Uniqueness
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and a phenyl group. This unique structure allows it to interact with multiple molecular targets, leading to a broad range of potential biological activities .
Properties
Molecular Formula |
C25H19N3O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H19N3O/c1-17-19(20-11-5-7-13-22(20)26-17)15-16-24-27-23-14-8-6-12-21(23)25(29)28(24)18-9-3-2-4-10-18/h2-16,26H,1H3/b16-15+ |
InChI Key |
ORCPRXTWJDDNHP-FOCLMDBBSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11391426.png)
![butyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11391431.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11391433.png)
![3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391437.png)
![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391439.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391446.png)
![3,4-dihydroquinolin-1(2H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11391453.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11391469.png)

![3-ethyl-6-(4-ethylphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391471.png)
![Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11391480.png)

![11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11391505.png)
